Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-(trifluoromethyl)pyridine and (S)-2-amino-3-propanoic acid.
Coupling Reaction: The key step involves a coupling reaction between the pyridine derivative and the amino acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Esterification: The final step involves esterification to form the methyl ester. This can be done using methanol and a catalytic amount of acid such as sulfuric acid.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis, and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide.
Diflumetorim: A pyrimidinamine fungicide with a trifluoromethyl group.
Uniqueness
Methyl (S)-2-amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoate is unique due to its specific combination of a trifluoromethyl group and an amino acid ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11F3N2O2 |
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Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)8(14)4-7-3-2-6(5-15-7)10(11,12)13/h2-3,5,8H,4,14H2,1H3/t8-/m0/s1 |
InChI Key |
CPCNKPXMOYKANP-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=NC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(CC1=NC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
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